molecular formula C26H18Cl2N2S B11775613 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile

2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile

Cat. No.: B11775613
M. Wt: 461.4 g/mol
InChI Key: FIYVNTKNYMNFIC-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thioether Linkage: The reaction between 2-chlorobenzyl chloride and thiophenol in the presence of a base such as sodium hydroxide to form 2-chlorobenzyl thioether.

    Nitrile Formation:

    Aromatic Substitution: The final step involves the coupling of the thioether and nitrile intermediates with 2-chlorophenyl and p-tolyl groups under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the nitrile group forming a covalent bond with the active site of the target protein, leading to a change in its function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(m-tolyl)nicotinonitrile
  • 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(o-tolyl)nicotinonitrile
  • 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-methoxyphenyl)nicotinonitrile

Uniqueness

2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both 2-chlorobenzyl and p-tolyl groups, along with the nitrile functionality, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H18Cl2N2S

Molecular Weight

461.4 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C26H18Cl2N2S/c1-17-10-12-18(13-11-17)25-14-21(20-7-3-5-9-24(20)28)22(15-29)26(30-25)31-16-19-6-2-4-8-23(19)27/h2-14H,16H2,1H3

InChI Key

FIYVNTKNYMNFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC4=CC=CC=C4Cl

Origin of Product

United States

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